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Compound of Interest

Compound Name: 3-Bromo-8-nitroquinoline

Cat. No.: B189542

While a definitive single-crystal X-ray diffraction study for 3-Bromo-8-nitroquinoline is not
publicly available, a comprehensive understanding of its expected solid-state structure can be
elucidated through a comparative analysis of closely related quinoline derivatives. This guide
provides a detailed comparison with structurally analogous compounds, offering researchers
valuable insights into its likely crystallographic parameters and molecular geometry. The
experimental data from these related structures serves as a robust framework for predicting the
conformation of 3-Bromo-8-nitroquinoline.

This guide is intended for researchers, scientists, and professionals in drug development who
are interested in the structural characteristics of substituted quinolines. By examining the
crystallographic data of 3,6,8-triboromoquinoline, 8-nitroquinoline, and 4-bromo-8-
methoxyquinoline, we can project the influence of the bromo and nitro substituents on the
crystal packing and molecular planarity of the target compound.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for selected quinoline
derivatives, providing a basis for understanding the structural landscape in which 3-Bromo-8-
nitroquinoline exists.
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Parameter 3"_5’8- o 8-Nitroquinoline 4-Bromo-8-. )
Tribromoquinoline methoxyquinoline

Formula CoH4BrsN CoHsN20:2 C10HsBrNO

Crystal System Monoclinic Monoclinic Orthorhombic

Space Group P21/n P2i/c P212121

a (A) 3.9810(2) 7.2421(11) 5.1615(1)

b (&) 12.4176(4) 16.688(3) 12.1337(6)

c (A) 19.7419(6) 7.2089(11) 14.2436(7)

B () 92.827(3) 114.086(4) 90

Volume (A3) 974.74(7) 795.4(2) 892.05(6)

Z 4 4 4

Reference [1] [2] [3]

This comparative data suggests that 3-Bromo-8-nitroquinoline is likely to crystallize in a

monoclinic system, similar to its parent compound 8-nitroquinoline and the heavily brominated

3,6,8-tribromoquinoline. The presence of both a halogen and a nitro group may lead to a unit

cell volume intermediate between these examples.

Inferred Structural Features of 3-Bromo-8-
nitroquinoline

Based on the analyzed crystal structures of related compounds, we can infer the following for

3-Bromo-8-nitroquinoline:

» Molecular Planarity: The quinoline ring system itself is inherently planar. The 8-nitroquinoline

molecule is nearly planar, with a small dihedral angle between the pyridine and benzene

rings.[2] It is expected that 3-Bromo-8-nitroquinoline will also exhibit a high degree of

planarity.
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 Intermolecular Interactions: The crystal packing will likely be influenced by a combination of
-1t stacking interactions between the quinoline ring systems of adjacent molecules and
electrostatic interactions involving the nitro group. The bromine atom may participate in
halogen bonding.

o Substituent Effects: The electron-withdrawing nature of the nitro group at the 8-position and
the bromo group at the 3-position will influence the electronic distribution within the quinoline
ring, which can affect bond lengths and angles.

Experimental Protocol for X-ray Crystallography

The following provides a detailed methodology for the structural determination of a small
organic molecule like 3-Bromo-8-nitroquinoline using single-crystal X-ray diffraction.

1. Crystal Growth:

» Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol,
acetone, or a mixture of solvents) is a common technique.

» Vapor diffusion, where a precipitant is slowly introduced into the compound's solution, can
also be employed.

e The goal is to obtain single crystals of sufficient size and quality, free from defects.
2. Data Collection:
o A suitable single crystal is mounted on a goniometer head.

e The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize
thermal vibrations.

o A modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Ka or Cu Ka
radiation) and a sensitive detector (e.g., CCD or CMOS) is used.

» A series of diffraction images are collected as the crystal is rotated through a range of
angles.

3. Data Processing:
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e The collected images are processed to determine the unit cell parameters, crystal system,
and space group.

e The intensities of the diffraction spots are integrated and corrected for various experimental
factors (e.g., Lorentz and polarization effects, absorption).

4. Structure Solution and Refinement:

e The positions of the atoms in the crystal lattice are determined using direct methods or
Patterson methods.

e The initial structural model is refined against the experimental diffraction data using least-
squares methods.

¢ Anisotropic displacement parameters for non-hydrogen atoms are refined, and hydrogen
atoms are typically placed in calculated positions.

e The final refined structure is validated using various crystallographic metrics (e.g., R-factor,
goodness-of-fit).

Workflow for Structural Determination
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Caption: A flowchart illustrating the key stages in determining the crystal structure of a small
molecule.

In conclusion, while the definitive crystal structure of 3-Bromo-8-nitroquinoline awaits
experimental determination, a robust predictive model of its solid-state conformation can be
constructed through the comparative analysis of its structural analogues. The provided data
and protocols offer a valuable resource for researchers working on the synthesis and
characterization of novel quinoline-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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